1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-7,9-DIMETHYL-3-(4-METHYLPHENYL)-1,4-DIHYDRO[1,2,4]TRIAZINO[3,4-F]PURINE-6,8(7H,9H)-DIONE
Overview
Description
1-(1,1-Dioxidotetrahydro-3-thienyl)-7,9-dimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a triazino-purine core, a thienyl group, and several methyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-7,9-DIMETHYL-3-(4-METHYLPHENYL)-1,4-DIHYDRO[1,2,4]TRIAZINO[3,4-F]PURINE-6,8(7H,9H)-DIONE typically involves multi-step organic reactions. The starting materials often include substituted purines and thiophene derivatives. Key steps in the synthesis may involve:
Cyclization reactions: to form the triazino-purine core.
Substitution reactions: to introduce the thienyl and phenyl groups.
Oxidation reactions: to achieve the dioxidotetrahydro configuration.
Industrial Production Methods: Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxidotetrahydro-3-thienyl)-7,9-dimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thienyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: including halogens, alkylating agents, or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyls, or aryls.
Scientific Research Applications
1-(1,1-Dioxidotetrahydro-3-thienyl)-7,9-dimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-7,9-DIMETHYL-3-(4-METHYLPHENYL)-1,4-DIHYDRO[1,2,4]TRIAZINO[3,4-F]PURINE-6,8(7H,9H)-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share a similar heterocyclic structure and have been studied for their antimicrobial and anticancer properties.
Purine derivatives: Compounds with a purine core are widely studied for their biological activities, including antiviral and anticancer effects.
Uniqueness: 1-(1,1-Dioxidotetrahydro-3-thienyl)-7,9-dimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is unique due to its combination of a triazino-purine core with a thienyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-7,9-dimethyl-3-(4-methylphenyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-12-4-6-13(7-5-12)15-10-25-16-17(23(2)20(28)24(3)18(16)27)21-19(25)26(22-15)14-8-9-31(29,30)11-14/h4-7,14H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULYNNNIZKNIFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC4=C(N3C2)C(=O)N(C(=O)N4C)C)C5CCS(=O)(=O)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.